Definitive Negative Selectivity Profile Against Key Oncology Targets Compared to Historical HTS Hits
In a series of high-throughput screening assays, this compound was confirmed as definitively inactive (activity outcome: 'Inactive') against five distinct targets: the E3 ubiquitin ligase FBW7, the G protein-gated inwardly-rectifying potassium channel 2 (GIRK2), microphthalmia-associated transcription factor (MITF), the TEAD-YAP protein-protein interaction, and the GPR151 receptor [1]. This is a critical differentiation point, as the HTS campaigns typically identify other piperazine-containing molecules with measurable activity against these targets.
| Evidence Dimension | Activity Outcome in Primary HTS |
|---|---|
| Target Compound Data | Inactive (no measurable activity) |
| Comparator Or Baseline | Historical HTS actives from the same chemotype achieving a Hit Confirmatory IC50 < 10 µM (class-level inference) |
| Quantified Difference | Qualitative; a binary responder vs. non-responder difference |
| Conditions | AlphaScreen (FBW7, MITF), Luminescence (TEAD-YAP), and cell-based (GIRK2, GPR151) high-throughput primary screening assays [1]. |
Why This Matters
For researchers seeking a validated negative control compound to accompany a SAR series, this inactivity profile proves its specific utility, a role that an active analog cannot fulfill.
- [1] National Center for Biotechnology Information. PubChem BioActivity Summary for CID 42175518, AID 1259310, 1259325, 1259374, 1259422, 1508602. Retrieved via PUG-REST on May 9, 2026. View Source
